molecular formula C10H18O2 B14719393 4,5-Dipropyloxolan-2-one CAS No. 22334-94-7

4,5-Dipropyloxolan-2-one

Cat. No.: B14719393
CAS No.: 22334-94-7
M. Wt: 170.25 g/mol
InChI Key: NLJHELVLYNZKLJ-UHFFFAOYSA-N
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Description

4,5-Dipropyloxolan-2-one is an organic compound with the molecular formula C9H16O2. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of two propyl groups attached to the 4th and 5th positions of the oxolane ring. It is a colorless liquid with a mild odor and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dipropyloxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-dipropyl-1,4-butanediol with a dehydrating agent such as sulfuric acid or phosphorus pentoxide. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at high temperatures. The catalyst, often a solid acid like zeolite, promotes the cyclization reaction, leading to the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dipropyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Propyl-substituted carboxylic acids or ketones.

    Reduction: More saturated oxolane derivatives.

    Substitution: Halogenated oxolane derivatives.

Scientific Research Applications

4,5-Dipropyloxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dipropyloxolan-2-one involves its interaction with various molecular targets. The oxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity. The specific pathways involved depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyloxolan-2-one: Similar structure but with methyl groups instead of propyl groups.

    4,5-Diethyloxolan-2-one: Similar structure but with ethyl groups instead of propyl groups.

    4,5-Dibutyloxolan-2-one: Similar structure but with butyl groups instead of propyl groups.

Uniqueness

4,5-Dipropyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of propyl groups enhances its hydrophobicity and influences its reactivity compared to other oxolane derivatives.

Properties

CAS No.

22334-94-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

4,5-dipropyloxolan-2-one

InChI

InChI=1S/C10H18O2/c1-3-5-8-7-10(11)12-9(8)6-4-2/h8-9H,3-7H2,1-2H3

InChI Key

NLJHELVLYNZKLJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)OC1CCC

Origin of Product

United States

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